molecular formula C19H17NO B1267628 2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine CAS No. 6342-10-5

2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine

Cat. No.: B1267628
CAS No.: 6342-10-5
M. Wt: 275.3 g/mol
InChI Key: KYFAABULEGCMTG-UHFFFAOYSA-N
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Description

2-Benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes a naphthalene ring fused with an oxazine ring

Scientific Research Applications

2-Benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Biochemical Analysis

Biochemical Properties

2-Benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. For instance, it exhibits anti-inflammatory properties by inhibiting the cyclooxygenase-2 (COX-2) enzyme . The interaction between this compound and COX-2 involves binding to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, molecular docking studies have confirmed the binding affinity of this compound to COX-2, further supporting its role as a potential non-steroidal anti-inflammatory agent .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . The compound’s impact on cell signaling pathways includes the downregulation of pro-inflammatory cytokines and the inhibition of nuclear factor-kappa B (NF-κB) signaling . Furthermore, this compound has been shown to alter gene expression profiles related to inflammation and cell survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Specifically, the binding of this compound to the COX-2 enzyme inhibits its activity, leading to a reduction in prostaglandin synthesis . Additionally, the compound has been found to interact with other proteins involved in cell signaling pathways, such as NF-κB, thereby modulating their activity and downstream effects . These interactions result in the inhibition of inflammatory responses and the promotion of apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

The temporal effects of this compound have been studied in various laboratory settings. Over time, the stability and degradation of this compound can influence its efficacy and long-term effects on cellular function. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods In vivo studies have also indicated that the compound maintains its anti-inflammatory and anti-cancer properties over time, suggesting its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound exhibit significant anti-inflammatory and anti-cancer activities without causing adverse effects . At higher doses, potential toxic effects, such as gastrointestinal disturbances and hepatotoxicity, have been observed . These findings highlight the importance of determining the optimal dosage range for therapeutic applications of this compound to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of several metabolites, some of which retain biological activity

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of this compound within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . Targeting signals and post-translational modifications may direct this compound to these compartments, where it can exert its effects on cellular processes . The localization of this compound within subcellular organelles is an area of active research, with potential implications for its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine typically involves a multi-component reaction. One common method is the condensation reaction of 2-naphthol, benzaldehyde, and phenylmethanamine. This reaction is usually carried out under reflux conditions in the presence of an acid catalyst .

Another efficient method involves a one-pot solvent-free synthesis using a bio-based and recyclable magnetic nano-catalyst, such as Fe3O4@nano-cellulose/TiCl. This green chemistry approach offers high yields, short reaction times, and environmental friendliness. The reaction is performed by grinding the reactants at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted naphtho[1,2-e][1,3]oxazines, naphthoquinones, and reduced oxazine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-1H-naphtho[1,2-e][1,3]oxazine
  • 2-Benzyl-1,3-diphenyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
  • 2,3-Dihydro-2-substituted-1H-naphtho[1,2-e][1,3]oxazine derivatives

Uniqueness

2-Benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-benzyl-1,3-dihydrobenzo[f][1,3]benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c1-2-6-15(7-3-1)12-20-13-18-17-9-5-4-8-16(17)10-11-19(18)21-14-20/h1-11H,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFAABULEGCMTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=CC=CC=C23)OCN1CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60287032
Record name 2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6342-10-5
Record name NSC48871
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48871
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC48690
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48690
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the spatial arrangement of the phenyl and naphthyl rings in 2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine?

A1: The research paper states that the dihedral angle between the phenyl ring and the naphthyl fused-ring system in the this compound molecule is 17.4° []. This suggests a non-planar arrangement, with the two ring systems significantly tilted relative to each other.

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